molecular formula C22H21ClO3 B11428067 Ethyl 6-(3-chlorophenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Ethyl 6-(3-chlorophenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B11428067
M. Wt: 368.9 g/mol
InChI Key: XHLPBUGOLUDQPD-UHFFFAOYSA-N
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Description

Ethyl 6-(3-chlorophenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a synthetic organic compound that belongs to the class of cyclohexene derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(3-chlorophenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 3-chlorobenzaldehyde and 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction forms the intermediate β-hydroxy ketone.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the cyclohexene ring.

    Esterification: The final step involves the esterification of the cyclohexene derivative with ethanol in the presence of an acid catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidative cleavage.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide for aromatic substitution.

Major Products:

    Oxidation: Formation of epoxides or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 6-(3-chlorophenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(3-chlorophenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylphenyl groups can influence its binding affinity and specificity towards these targets. The ester functional group may also undergo hydrolysis, releasing the active carboxylic acid derivative that exerts its effects.

Comparison with Similar Compounds

Ethyl 6-(3-chlorophenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate can be compared with other cyclohexene derivatives such as:

  • Ethyl 6-(4-chlorophenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 6-(3-bromophenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 6-(3-chlorophenyl)-4-(4-ethylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Uniqueness: The unique combination of the chlorophenyl and methylphenyl groups in this compound imparts distinct chemical and biological properties. This compound’s specific structural arrangement can result in different reactivity and interaction profiles compared to its analogs.

Properties

Molecular Formula

C22H21ClO3

Molecular Weight

368.9 g/mol

IUPAC Name

ethyl 6-(3-chlorophenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H21ClO3/c1-3-26-22(25)21-19(16-5-4-6-18(23)11-16)12-17(13-20(21)24)15-9-7-14(2)8-10-15/h4-11,13,19,21H,3,12H2,1-2H3

InChI Key

XHLPBUGOLUDQPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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